molecular formula C20H20N2O3S B2808204 N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine CAS No. 862741-48-8

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2808204
CAS No.: 862741-48-8
M. Wt: 368.45
InChI Key: WYNAPLQOGLRKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Stability and Structural Analysis

Research on N-allyl derivatives highlights the stability of tautomeric forms and their structural characteristics in both solution and solid states. The study of N-allyl derivatives, including 2-N-allyl compounds, via 1H, 13C, 15N NMR spectroscopy, X-ray diffraction, and DFT computations, demonstrates the prevalence of the egzo-amino tautomeric form across different environments. This stability is crucial for understanding the reactivity and potential applications of such compounds in synthetic chemistry (Strzemecka et al., 2003).

Synthetic Applications

  • Transition Metal Catalysis : A method for synthesizing N-aryl, N-tosyl, and N-alkyl pyrrolines from allyl alcohols and amines through palladium-catalyzed allylation and subsequent ring-closing metathesis has been developed. This process highlights the utility of N-allyl compounds in forming complex heterocycles, which are valuable in various chemical syntheses (Sawadjoon & Samec, 2011).

  • Asymmetric Allylic Amination : The asymmetric synthesis of allylic amines, including those derived from N-allyl compounds, plays a significant role in producing stereochemically complex molecules. Such processes are fundamental in creating intermediates for pharmaceuticals and bioactive molecules, emphasizing the versatility of N-allyl compounds in stereoselective synthesis (Grange et al., 2016).

  • Alkene Oxyamination : The use of N-allyl compounds in alkene oxyamination reactions to generate pyrrolidines and isoxazolidines showcases their application in forming nitrogen-containing heterocycles. This metal-free approach, utilizing malonoyl peroxides, provides a pathway to diversely functionalized heterocycles, which are of interest in medicinal chemistry and materials science (Alamillo-Ferrer et al., 2018).

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)17-11-7-15(3)8-12-17)22-18(25-19)16-9-5-14(2)6-10-16/h4-12,21H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNAPLQOGLRKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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